tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate
Overview
Description
Tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate, also known as BMCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BMCC belongs to the class of cyclopropyl-containing compounds and is a derivative of the natural product, (+)-discodermolide.
Scientific Research Applications
Synthesis and Optimization
- Synthesis Process : tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in several biologically active compounds, is synthesized through acylation, nucleophilic substitution, and reduction. The synthetic method has been optimized to achieve a high yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Applications in Organic Synthesis
- Spirocyclopropanated Analogues : It's utilized in the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid. The key step involves cocyclization of a protected (1-aminocyclopropyl)methyl derivative (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Pharmaceutical and Medicinal Chemistry
- Enantioselective Synthesis : The compound plays a critical role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its crystal structure analysis (Ober, Marsch, Harms, & Carell, 2004).
Novel Synthetic Methods
- Directed Lithiation : It is involved in directed lithiation reactions with high yields of substituted products, highlighting its utility in novel synthetic methods (Smith, El‐Hiti, & Alshammari, 2013).
Intermediate in Natural Product Synthesis
- Natural Product Synthesis : It's an intermediate in the synthesis of the natural product jaspine B, showing its relevance in synthesizing compounds with potential therapeutic applications (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(8-9-15)11-6-5-7-12(10-11)18-4/h5-7,10H,8-9H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNDADPACDDOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143015 | |
Record name | Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-93-1 | |
Record name | Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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